molecular formula C12H12FN3S B1485158 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097995-72-5

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline

Cat. No.: B1485158
CAS No.: 2097995-72-5
M. Wt: 249.31 g/mol
InChI Key: DZMWRZDPSMNWJE-UHFFFAOYSA-N
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Description

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: is a chemical compound characterized by its unique structure, which includes a pyridazinyl ring substituted with a 2-fluoroethyl sulfanyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline typically involves multiple steps, starting with the preparation of the pyridazinyl core. One common approach is the reaction of 6-chloropyridazine with 2-fluoroethanethiol under basic conditions to introduce the sulfanyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: can undergo various chemical reactions, including:

  • Oxidation: : The aniline group can be oxidized to form nitroso derivatives or other oxidized products.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The pyridazinyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as hydrogen gas, sodium borohydride, and iron filings are often used.

  • Substitution: : Electrophilic substitution may involve reagents like bromine or iodine, while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed

  • Oxidation: : Nitroso derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Primary, secondary, or tertiary amines.

  • Substitution: : Halogenated pyridazines, alkylated pyridazines, and other substituted derivatives.

Scientific Research Applications

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Studied for its pharmacological effects, such as its potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: can be compared to other similar compounds, such as:

  • 4-(6-Chloropyridazin-3-yl)aniline

  • 4-(6-Methoxypyridazin-3-yl)aniline

  • 4-(6-Ethylsulfanylpyridazin-3-yl)aniline

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound

Properties

IUPAC Name

4-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMWRZDPSMNWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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